molecular formula C21H16ClN3O B6579764 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-04-6

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No. B6579764
CAS RN: 850932-04-6
M. Wt: 361.8 g/mol
InChI Key: FDXNFJOBGNUNFH-UHFFFAOYSA-N
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Description

“3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound with the molecular formula C21H16ClN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Molecular Structure Analysis

The molecular structure of “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is characterized by the presence of a benzamide group attached to an imidazo[1,2-a]pyridine ring . The imidazo[1,2-a]pyridine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridines have garnered significant interest in medicinal chemistry due to their diverse bioactivity. This compound class exhibits promising properties, including:

Hydrogen Bonding Studies

The compound “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” has been employed as a colorimetric probe to assess the relative reactivity of hydrogen bonding organocatalysts. Additionally, it allows researchers to measure hydrogen bond strength in pharmaceutically relevant molecules .

Chemodivergent Synthesis

Aminopyridines, including imidazo[1,2-a]pyridines, serve as pharmacophores with significant biological and therapeutic value. Researchers have focused on N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines due to their varied medicinal applications .

Synthetic Methods

Efficient synthetic methods are crucial. A solvent- and catalyst-free approach for imidazo[1,2-a]pyridine synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method offers advantages such as high yields, simplicity, and environmental friendliness . Another method involves coupling 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3 to obtain disubstituted 3-phenylimidazo[1,2-a]pyridine .

Future Directions

Imidazo[1,2-a]pyridines, such as “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide”, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are of interest in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being critically reviewed for their potential in this area .

properties

IUPAC Name

3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXNFJOBGNUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

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